molecular formula C14H18N2O2S B1386708 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-37-3

4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1386708
CAS No.: 1105194-37-3
M. Wt: 278.37 g/mol
InChI Key: GIINJJKXRKHQNR-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is a heterocyclic aromatic structure, and is modified with an ethoxy group and a tetrahydrofuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent functionalization with ethoxy and tetrahydrofuran-2-ylmethyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

Industry: The compound's unique properties may be exploited in the creation of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it could modulate enzyme activity or bind to receptors involved in inflammatory processes.

Comparison with Similar Compounds

  • 4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

  • 3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

  • 2-phenyl-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide

Uniqueness: 4-Ethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine stands out due to its benzothiazole core, which imparts unique chemical and biological properties compared to other compounds in its class

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIINJJKXRKHQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181243
Record name 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-37-3
Record name 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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